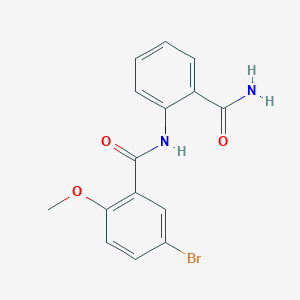![molecular formula C19H21NO5 B244982 Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B244982.png)
Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate, also known as IDB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. IDB is a derivative of a well-known compound, 2,6-dimethoxybenzoic acid, and is synthesized using a simple and efficient method.
科学研究应用
Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
作用机制
Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate can reduce inflammation, inhibit cancer cell growth, and regulate gene expression.
Biochemical and Physiological Effects:
Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and to inhibit the growth of cancer cells in vitro and in vivo. Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has been shown to have anti-microbial properties, inhibiting the growth of several bacterial and fungal strains.
实验室实验的优点和局限性
Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate.
未来方向
There are several future directions for research on Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate. One area of research is the development of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research is the use of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate, and to determine its optimal dosage and administration route for therapeutic use.
Conclusion:
In conclusion, Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is synthesized using a simple and efficient method, and has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. While Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has several advantages for use in lab experiments, more research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for therapeutic use.
合成方法
Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is synthesized using a simple and efficient method that involves the reaction of 2,6-dimethoxybenzoic acid with isopropyl chloroformate and 4-aminobenzoic acid in the presence of a base. The reaction results in the formation of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate, which is then purified using column chromatography. The yield of Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate using this method is high, making it a cost-effective and efficient way of synthesizing the compound.
属性
分子式 |
C19H21NO5 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
propan-2-yl 4-[(2,6-dimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-12(2)25-19(22)13-8-10-14(11-9-13)20-18(21)17-15(23-3)6-5-7-16(17)24-4/h5-12H,1-4H3,(H,20,21) |
InChI 键 |
SNRBHSSEMMFPCP-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
规范 SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)


![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244910.png)
![N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide](/img/structure/B244913.png)
![2,5-dichloro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244915.png)
![3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244916.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244919.png)
![2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244922.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)